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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)ethanol

Cat. No.: B157507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

analytical characterization of 2-(4-Chlorophenoxy)ethanol. The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles,

offering a foundational dataset for its identification and quality control in research and

development settings.

Spectroscopic Data Summary
The empirical formula for 2-(4-Chlorophenoxy)ethanol is C₈H₉ClO₂ with a molecular weight of

172.61 g/mol .[1] The structural and spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2-(4-Chlorophenoxy)ethanol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available - - -

Data not available - - -

Data not available - - -

Data not available - - -

Table 2: ¹³C NMR Spectroscopic Data for 2-(4-Chlorophenoxy)ethanol

Chemical Shift (δ) ppm Assignment

Data not available C1 (C-O)

Data not available C2/C6 (Ar-CH)

Data not available C3/C5 (Ar-CH)

Data not available C4 (Ar-C-Cl)

Data not available -O-CH₂-

Data not available -CH₂-OH

Note: Specific, experimentally-derived chemical shift values for ¹H and ¹³C NMR were not

publicly available in the searched resources. The assignments are predicted based on the

known structure of 2-(4-Chlorophenoxy)ethanol.

Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands for 2-(4-Chlorophenoxy)ethanol
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Wavenumber (cm⁻¹) Functional Group Assignment

Data not available O-H stretch (alcohol)

Data not available C-H stretch (aromatic)

Data not available C-H stretch (aliphatic)

Data not available C=C stretch (aromatic)

Data not available C-O stretch (ether)

Data not available C-O stretch (alcohol)

Data not available C-Cl stretch

Note: A detailed list of IR absorption peaks was not available in the searched resources. The

functional group assignments are based on the expected vibrational modes for the structure of

2-(4-Chlorophenoxy)ethanol.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 2-(4-Chlorophenoxy)ethanol

m/z Relative Intensity Assignment

172 Data not available [M]⁺ (Molecular Ion)

130 Data not available

128 Data not available

Note: The relative intensities for the m/z peaks were not specified in the available data. The

assignment of the molecular ion is based on the molecular weight of the compound.[1]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are based on standard laboratory practices for the analysis

of organic compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A 5-10 mg sample of 2-(4-Chlorophenoxy)ethanol is dissolved in

approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), is added for

chemical shift calibration (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR

spectrometer, for example, a Bruker AVANCE series spectrometer, operating at a field

strength of 300 MHz or higher for protons.

¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired with a sufficient number of

scans to achieve a good signal-to-noise ratio. Standard acquisition parameters include a

spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-3 seconds.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling to simplify

the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220

ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger

number of scans and a longer relaxation delay may be required.

Data Processing: The acquired Free Induction Decays (FIDs) are processed using

appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation,

phase correction, baseline correction, and referencing to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the

solid or liquid sample is placed directly onto the ATR crystal. For transmission FTIR, a KBr

pellet is prepared by grinding a small amount of the sample with dry potassium bromide and

pressing the mixture into a thin, transparent disk.

Instrumentation: An FTIR spectrometer, such as a Bruker Tensor or a PerkinElmer Spectrum

series, is used.

Background Spectrum: A background spectrum of the empty sample compartment (or the

clean ATR crystal) is recorded to account for atmospheric and instrumental contributions.
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Sample Spectrum: The sample is placed in the infrared beam path, and the spectrum is

recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: The final absorbance or transmittance spectrum is generated by ratioing the

sample spectrum against the background spectrum. The positions of the absorption bands

are reported in wavenumbers (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 2-(4-Chlorophenoxy)ethanol is prepared in a

volatile organic solvent such as dichloromethane or ethyl acetate. The concentration is

typically in the range of 10-100 µg/mL.

Instrumentation: A GC-MS system, such as an Agilent GC-MSD or a Thermo Scientific

TRACE GC with a mass selective detector, is used.

Gas Chromatography: A 1 µL aliquot of the sample solution is injected into the GC. The

injector temperature is typically set to 250 °C. The sample is vaporized and carried by a

carrier gas (usually helium) through a capillary column (e.g., a DB-5ms or HP-5ms column).

A temperature program is used to separate the components of the sample, for example,

starting at 50 °C and ramping up to 280 °C.

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass

spectrometer. Electron ionization (EI) at 70 eV is commonly used to fragment the molecule.

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Data Analysis: The mass spectrum for 2-(4-Chlorophenoxy)ethanol is obtained by plotting

the relative abundance of the fragment ions against their m/z values. The resulting

fragmentation pattern is used for structural elucidation and confirmation.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-(4-Chlorophenoxy)ethanol.
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Caption: General workflow for the spectroscopic analysis of 2-(4-Chlorophenoxy)ethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-(4-Chlorophenoxy)ethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157507#spectroscopic-data-for-2-4-chlorophenoxy-
ethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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